Centrolobine
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Overview
Description
Centrolobine is a natural alkaloid that has been extracted from the plant Centrolobium robustum. This compound has been studied extensively due to its potential therapeutic properties. Centrolobine has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Scientific Research Applications
Synthesis and Structural Analysis
Enantioselective Synthesis : Centrolobine's synthesis has been a significant focus of research. The first enantioselective synthesis of (-)-Centrolobine was achieved using intramolecular cyclization of enantiopure hydroxyketone, with the stereoselective reduction of beta-ketosulfoxide as the source of chirality (Colobert et al., 2002). Additionally, other studies have reported on stereoselective syntheses of (-)-Centrolobine through various methods like Barbier-type reaction, ring-closing metathesis, and Grignard addition (Takeuchi et al., 2008), (Yang & Kim, 2014).
Variations in Synthesis : Research has shown various synthetic approaches to Centrolobine. For example, an efficient synthesis method using two successive one-pot reactions was demonstrated by Boulard et al. (2004) (Boulard et al., 2004). Similarly, Schmidt and Hoelter (2009) described a stereodivergent synthesis of all stereoisomers of Centrolobine, highlighting the versatility of synthetic methods (Schmidt & Hoelter, 2009).
Application in Synthesis of Analogues : Research has extended beyond Centrolobine itself to its analogues. For instance, the synthesis of (-)-6-epi-Centrolobine, an unnatural analogue, was described by Reddy et al. (2008), showcasing the potential for creating structurally similar compounds (Reddy, Madhavi, & Chandrasekhar, 2008).
Structural and Stereochemical Studies : The detailed structural and stereochemical analysis of Centrolobine has been a key aspect of its scientific exploration. This includes the revision of its absolute configuration, as proposed in the studies of its synthesis (Colobert et al., 2002).
properties
CAS RN |
1484-91-9 |
---|---|
Product Name |
Centrolobine |
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-[2-[(2R,6S)-6-(4-methoxyphenyl)oxan-2-yl]ethyl]phenol |
InChI |
InChI=1S/C20H24O3/c1-22-18-13-8-16(9-14-18)20-4-2-3-19(23-20)12-7-15-5-10-17(21)11-6-15/h5-6,8-11,13-14,19-21H,2-4,7,12H2,1H3/t19-,20+/m1/s1 |
InChI Key |
VKLGDLFSGNHXAV-UXHICEINSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CCC[C@@H](O2)CCC3=CC=C(C=C3)O |
SMILES |
COC1=CC=C(C=C1)C2CCCC(O2)CCC3=CC=C(C=C3)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCC(O2)CCC3=CC=C(C=C3)O |
synonyms |
4-[2-[(2R,6S)-6-(4-methoxyphenyl)oxan-2-yl]ethyl]phenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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